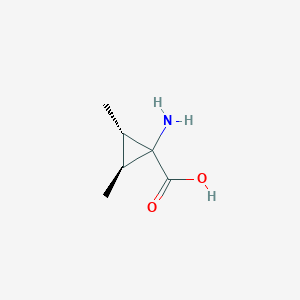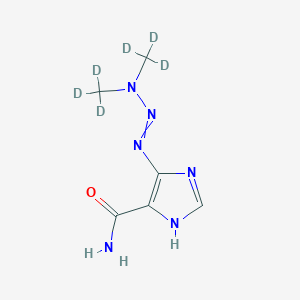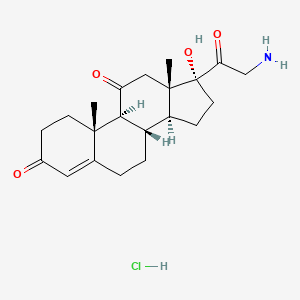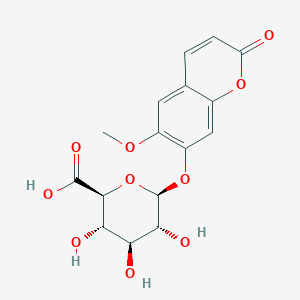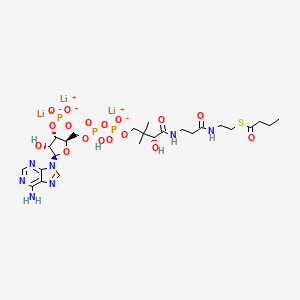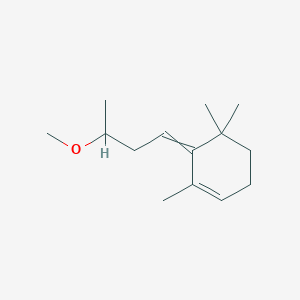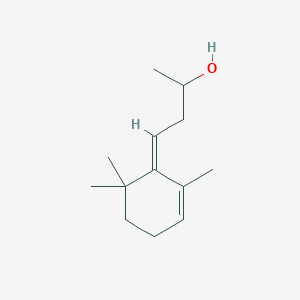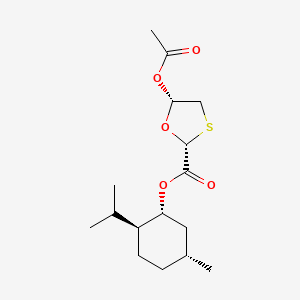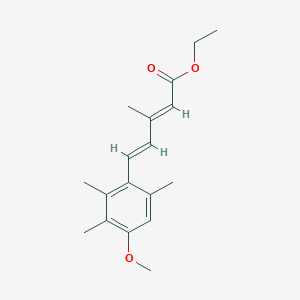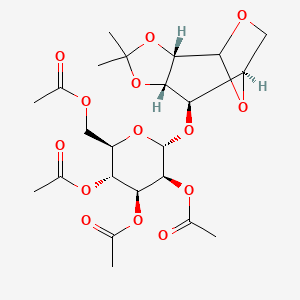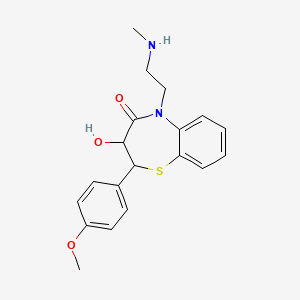
O-去乙酰基-N-去甲基地尔硫卓
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Desacetyl-N-desmethyl Diltiazem is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound is formed through the metabolic pathways of Diltiazem, specifically through N-demethylation and O-demethylation processes .
科学研究应用
O-Desacetyl-N-desmethyl Diltiazem has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in human plasma.
Industry: Utilized in the development of new calcium-channel blockers and related pharmaceuticals.
作用机制
Target of Action
O-Desacetyl-N-desmethyl Diltiazem, also known as 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, is a metabolite of Diltiazem . Diltiazem is a benzothiazepine calcium-channel blocker . The primary targets of this compound are the calcium channels in the myocardial and vascular smooth muscle cell membranes .
Mode of Action
The compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways, including O-Desacetyl-N-desmethyl Diltiazem, may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .
Pharmacokinetics
A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for the quantification of Diltiazem and its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in human plasma . The lower limit of quantification for O-Desacetyl-N-desmethyl Diltiazem is 0.15 ng/mL .
Action Environment
The plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of Diltiazem to O-Desacetyl-N-desmethyl Diltiazem for longer storage periods at -70 °C . This suggests that the stability of the compound in the body could be influenced by the biochemical environment.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of O-Desacetyl-N-desmethyl Diltiazem involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes:
N-demethylation: This step involves the removal of a methyl group from the nitrogen atom in the Diltiazem molecule. Common reagents for this reaction include formaldehyde and formic acid.
O-demethylation: This step involves the removal of a methyl group from the oxygen atom.
Industrial Production Methods
Industrial production of O-Desacetyl-N-desmethyl Diltiazem follows similar synthetic routes but on a larger scale. The process involves:
Large-scale N-demethylation: Using formaldehyde and formic acid in a controlled environment.
Large-scale O-demethylation: Utilizing boron tribromide or aluminum chloride under industrial conditions.
化学反应分析
Types of Reactions
O-Desacetyl-N-desmethyl Diltiazem undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or substituted amines.
相似化合物的比较
Similar Compounds
Desacetyl Diltiazem: Another metabolite of Diltiazem formed through deacetylation.
N-desmethyl Diltiazem: Formed through N-demethylation of Diltiazem.
Uniqueness
O-Desacetyl-N-desmethyl Diltiazem is unique due to its dual modification (both N-demethylation and O-demethylation), which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .
属性
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJRKQNTGIDDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
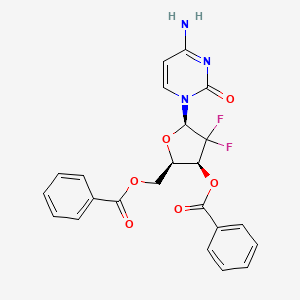
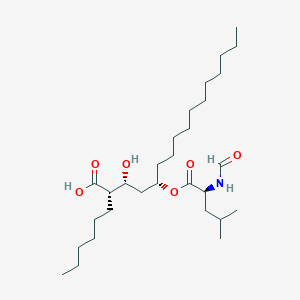
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)
